molecular formula C12H18N2O2 B14667720 2-Methylpropyl 3,5-diamino-4-methylbenzoate CAS No. 41476-28-2

2-Methylpropyl 3,5-diamino-4-methylbenzoate

Cat. No.: B14667720
CAS No.: 41476-28-2
M. Wt: 222.28 g/mol
InChI Key: DPYGXXBYDWQPRQ-UHFFFAOYSA-N
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Description

2-Methylpropyl 3,5-diamino-4-methylbenzoate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 3,5-diamino-4-methylbenzoate typically involves multi-step organic reactions. One common method includes the nitration of a benzene derivative followed by reduction to introduce amino groups. The esterification process is then employed to attach the 2-methylpropyl group to the benzoate structure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by esterification under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 3,5-diamino-4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different amine derivatives .

Scientific Research Applications

2-Methylpropyl 3,5-diamino-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methylpropyl 3,5-diamino-4-methylbenzoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropyl 3,5-diamino-4-chlorobenzoate
  • 2-Methylpropyl 3,5-diamino-4-ethylbenzoate
  • 2-Methylpropyl 3,5-diamino-4-methoxybenzoate

Uniqueness

2-Methylpropyl 3,5-diamino-4-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

41476-28-2

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-methylpropyl 3,5-diamino-4-methylbenzoate

InChI

InChI=1S/C12H18N2O2/c1-7(2)6-16-12(15)9-4-10(13)8(3)11(14)5-9/h4-5,7H,6,13-14H2,1-3H3

InChI Key

DPYGXXBYDWQPRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N)C(=O)OCC(C)C)N

Origin of Product

United States

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